N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide
Description
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide is an organic compound that features a morpholine ring attached to a prop-2-enamide moiety
Properties
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-10(13)11-9(2)8-12-4-6-14-7-5-12/h3,9H,1,4-8H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDDGSFMZIIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide typically involves the reaction of morpholine with an appropriate acrylamide derivative. One common method includes the following steps:
Preparation of the Intermediate: React morpholine with 2-bromo-1-propanol to form 1-(morpholin-4-yl)propan-2-ol.
Formation of the Target Compound: React 1-(morpholin-4-yl)propan-2-ol with acryloyl chloride under basic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond and forming the corresponding propanamide derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Propanamide derivatives.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit certain kinases or interact with receptor proteins, altering signal transduction pathways.
Comparison with Similar Compounds
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide can be compared with other similar compounds, such as:
- N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine
- N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Uniqueness: The unique structural feature of this compound is the presence of both a morpholine ring and a prop-2-enamide moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
By understanding the properties and applications of this compound, researchers can further explore its potential in various scientific fields and develop new compounds with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
